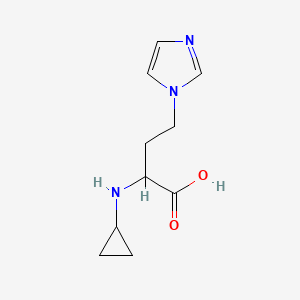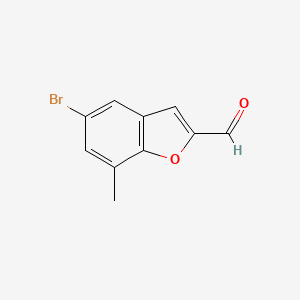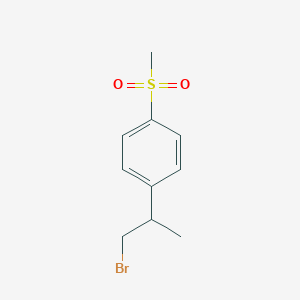
1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a benzene ring substituted with a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-propan-2-yl-4-(methylsulfonyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted derivatives.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methylsulfonyl group to a methylthio group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents such as ethanol or water.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dehalogenated or methylthio derivatives.
Aplicaciones Científicas De Investigación
1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the methylsulfonyl group can interact with the active sites of target proteins, leading to changes in their activity or function. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene can be compared with other brominated aromatic compounds, such as:
1-Bromo-4-(methylsulfonyl)benzene: Lacks the propyl group, leading to different reactivity and applications.
1-(1-Bromopropan-2-yl)benzene:
4-(Methylsulfonyl)benzene: Lacks both the bromine and propyl groups, resulting in distinct chemical behavior.
The uniqueness of this compound lies in the combination of the bromine atom, propyl group, and methylsulfonyl group, which confer specific reactivity and versatility in various chemical and biological applications.
Propiedades
Fórmula molecular |
C10H13BrO2S |
|---|---|
Peso molecular |
277.18 g/mol |
Nombre IUPAC |
1-(1-bromopropan-2-yl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h3-6,8H,7H2,1-2H3 |
Clave InChI |
HIEBSDRTDNPTQU-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C1=CC=C(C=C1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


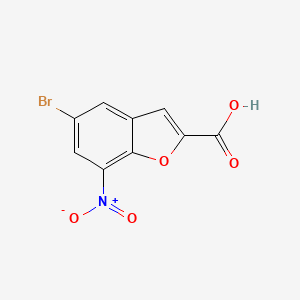

![[1-(1,1-Difluoroethyl)cyclobutyl]methanol](/img/structure/B13570357.png)
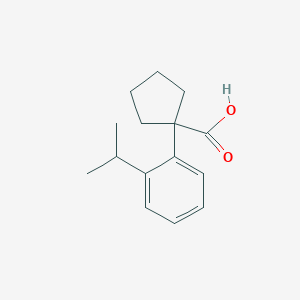
![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)

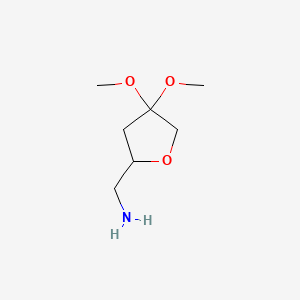
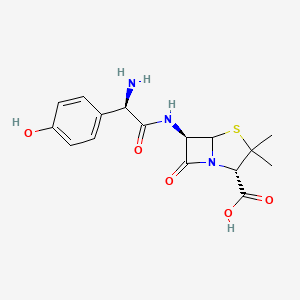
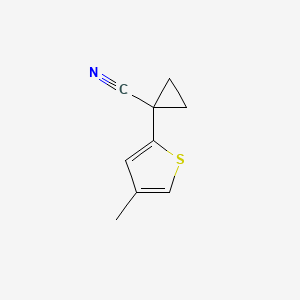
![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
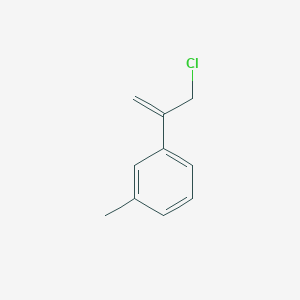
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
